Solithromycin

Antimicrobial susceptibility Macrolide resistance Streptococcus pneumoniae

Solithromycin is a fourth-generation fluoroketolide with a fluorine and triazole ring conferring a third ribosomal binding site. This maintains activity against erm(B) macrolide-resistant S. pneumoniae (MIC90 0.25 µg/mL vs. >16 µg/mL for azithromycin) where older macrolides fail. It also serves as a CYP3A4/5 inhibition control and a hepatotoxicity reference for structure-toxicity studies. Generic macrolides cannot replicate this profile.

Molecular Formula C43H65FN6O10
Molecular Weight 845.0 g/mol
CAS No. 760981-83-7
Cat. No. B1681048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSolithromycin
CAS760981-83-7
SynonymsCEM101;  CEM101;  CEM 101;  OP1068;  OP1068;  OP 1068;  Solithromycin
Molecular FormulaC43H65FN6O10
Molecular Weight845.0 g/mol
Structural Identifiers
SMILESCCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=N4)C5=CC(=CC=C5)N)C
InChIInChI=1S/C43H65FN6O10/c1-12-32-43(8)35(50(40(55)60-43)19-14-13-18-49-23-30(46-47-49)28-16-15-17-29(45)21-28)26(4)33(51)24(2)22-41(6,56-11)37(27(5)36(53)42(7,44)39(54)58-32)59-38-34(52)31(48(9)10)20-25(3)57-38/h15-17,21,23-27,31-32,34-35,37-38,52H,12-14,18-20,22,45H2,1-11H3/t24-,25-,26+,27+,31+,32-,34-,35-,37-,38+,41-,42+,43-/m1/s1
InChIKeyIXXFZUPTQVDPPK-ZAWHAJPISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Solithromycin (CAS 760981-83-7) - A Fluoroketolide Antibiotic for Respiratory Infection Research


Solithromycin (CAS 760981-83-7, also known as CEM-101 or OP-1068) is a fourth-generation fluoroketolide antibiotic derived from the macrolide class [1]. As the first fluoroketolide to enter advanced clinical development, it was designed to overcome macrolide resistance mechanisms in respiratory pathogens by incorporating a fluorine atom and a triazole ring that confer a third ribosomal binding site [2]. The compound exhibits activity against macrolide-resistant Streptococcus pneumoniae and atypical pathogens, with development focused on community-acquired bacterial pneumonia (CABP) and other respiratory indications [3]. As of 2024, solithromycin has not received regulatory approval for clinical use in the United States or Europe, with development halted following FDA concerns regarding hepatotoxicity risk characterization, though it remains an important research compound for antimicrobial studies [4].

Why Solithromycin Cannot Be Replaced by Generic Macrolides or Other Ketolides in Respiratory Infection Models


Procurement of a generic macrolide (e.g., azithromycin, clarithromycin) or an earlier ketolide (e.g., telithromycin) will not replicate solithromycin's experimental profile due to three distinct structural and mechanistic differences. First, solithromycin contains a fluorine substituent and a triazole ring replacing telithromycin's imidazole-pyridine moiety, enabling a third binding interaction with the 23S ribosomal RNA that confers retained activity against strains expressing erm(B) methylase-mediated resistance [1]. Second, this structural modification eliminates the pyridine-imidazole ring responsible for nicotinic acetylcholine receptor antagonism, a mechanism implicated in telithromycin's severe adverse effects including visual disturbances and myasthenia gravis exacerbation [2]. Third, the fluorine substitution alters hepatic metabolic pathways and CYP inhibition profiles compared to older macrolides, resulting in distinct drug-drug interaction potential that must be accounted for in experimental protocols [3]. These compound-specific characteristics mean that experimental outcomes observed with solithromycin cannot be extrapolated to other class members.

Quantitative Differentiators of Solithromycin vs. Macrolides, Telithromycin, and Nafithromycin


Retention of Potent MIC Against Macrolide-Resistant S. pneumoniae vs. Azithromycin and Clarithromycin

Solithromycin maintains an MIC90 of 0.25 µg/mL against a collection of 272 macrolide-resistant S. pneumoniae clinical isolates (erythromycin MIC ≥1 µg/mL), whereas these same isolates exhibit MIC90 values of >16 µg/mL for erythromycin, azithromycin, and clarithromycin [1]. The MIC50 for solithromycin was 0.06 µg/mL, and all 272 isolates were inhibited at ≤0.5 µg/mL, including the prevalent multidrug-resistant serotypes 19A and 35B [1]. This represents a ≥64-fold improvement in MIC90 relative to older macrolides against resistant strains.

Antimicrobial susceptibility Macrolide resistance Streptococcus pneumoniae MIC90

Superior In Vitro Potency Against Community-Acquired MRSA (USA300) vs. Telithromycin and Linezolid

In a European and North American multicenter surveillance study, solithromycin demonstrated 2-fold greater potency than telithromycin and 8-fold greater potency than linezolid against USA300, the predominant community-acquired MRSA strain [1]. This head-to-head comparison establishes solithromycin's enhanced activity profile against this clinically relevant Gram-positive pathogen.

MRSA USA300 Ketolide comparator Antimicrobial potency

Non-Inferior Efficacy to Moxifloxacin in Phase III CABP Clinical Trials

In two Phase III clinical trials (SOLITAIRE-IV and SOLITAIRE-ORAL) evaluating solithromycin for community-acquired bacterial pneumonia, solithromycin demonstrated non-inferiority to moxifloxacin, a standard-of-care fluoroquinolone [1]. Pooled analysis across both trials showed early clinical response rates of 77.2% for solithromycin and 78.9% for moxifloxacin (difference: -1.7%; 95% CI: -7.4 to 4.2) [1]. In the intravenous-to-oral study (SOLITAIRE-IV), the ECR was 79.3% for solithromycin vs. 79.7% for moxifloxacin (difference: -0.46%; 95% CI: -6.1 to 5.2) [2].

Clinical trial CABP Non-inferiority Phase III Efficacy

CYP2D6 and CYP3A4/5 Inhibitory Potential vs. Nafithromycin and Telithromycin

In a head-to-head in vitro assessment using human liver microsomes, solithromycin exhibited substantial CYP inhibitory activity, with CYP3A4/5 IC50 values ranging from 1.2-6 µM and CYP2D6 IC50 of 224 µM [1]. In contrast, nafithromycin (WCK 4873), a next-generation lactone-ketolide, showed no inhibition of CYP2D6 (IC50 >300 µM) and was only a weak CYP3A4/5 inhibitor (IC50 70.2-83.8 µM) [1]. Telithromycin showed intermediate CYP2D6 inhibition (IC50 95 µM). For CYP3A4/5, solithromycin demonstrated an 11- to 49-fold IC50 shift in metabolism-dependent inhibition (MDI) assays, compared to 2- to 11-fold for telithromycin [2]. This positions solithromycin as having a higher drug-drug interaction liability than newer ketolide alternatives.

CYP inhibition Drug-drug interaction Ketolide comparator Nafithromycin

Hepatotoxicity Signal and Regulatory Outcome vs. Telithromycin

FDA review of solithromycin identified a hepatotoxicity signal that was not adequately characterized in the safety database of 920 treated patients [1]. FDA reviewers noted that solithromycin demonstrated an even worse liver toxicity profile than telithromycin at the same developmental stage [2]. The FDA issued a Complete Response Letter (CRL) requiring a comparative safety study of approximately 9,000 exposed patients to exclude serious drug-induced liver injury (DILI) occurring at a rate of 1:3000 with 95% probability [1]. As of 2024, solithromycin remains unapproved for clinical use in the US and Europe [3].

Hepatotoxicity FDA CRL Safety Regulatory Telithromycin

Oral Bioavailability and Food Effect Profile vs. Telithromycin

Solithromycin achieves oral bioavailability of approximately 67% relative to intravenous administration, with no clinically significant effect of high-fat food on oral bioavailability [1][2]. In Phase I studies, single oral doses of solithromycin (50 to 1,600 mg) produced Cmax ranging from 0.0223 to 19.647 µg/mL and AUC0-t from 0.0402 to 28.599 µg·h/mL [1]. Following multiple dosing (200-600 mg daily for 7 days), steady-state Cmax ranged from 0.248 to 1.50 µg/mL [1]. This compares favorably to telithromycin, which has oral bioavailability of approximately 57% and demonstrates a significant food effect requiring administration considerations [3].

Pharmacokinetics Bioavailability Food effect Oral administration

Recommended Research Applications for Solithromycin Based on Quantitative Evidence


In Vitro Susceptibility Testing of Macrolide-Resistant Respiratory Pathogens

Solithromycin is appropriate for researchers conducting antimicrobial susceptibility surveillance or mechanism-of-action studies requiring a compound that retains activity against macrolide-resistant S. pneumoniae. Based on MIC90 data (0.25 µg/mL for solithromycin vs. >16 µg/mL for azithromycin/erythromycin against 272 macrolide-resistant clinical isolates) [1], solithromycin serves as a positive control or test compound in studies evaluating ketolide activity against erm(B)- and mef(A)-mediated resistance mechanisms. The compound's triazole and fluorine modifications enable ribosomal binding studies that cannot be conducted with older macrolides.

CABP Animal Model Studies Requiring Clinically Validated Comparator

For researchers developing murine pneumonia models or evaluating novel CABP therapeutics, solithromycin provides a well-characterized reference compound with established Phase III clinical efficacy data. The compound demonstrated non-inferiority to moxifloxacin in two Phase III trials (ECR difference -1.7%, 95% CI -7.4 to 4.2) [2], establishing its utility as an active comparator in efficacy studies. Pharmacokinetic data from murine lung infection models confirm lung penetration with epithelial lining fluid concentrations approximately 10-fold higher than serum concentrations [3].

CYP450-Mediated Drug-Drug Interaction Screening Panels

Solithromycin is valuable as a positive control in CYP inhibition screening panels due to its well-characterized, potent CYP3A4/5 inhibitory activity (IC50 1.2-6 µM) and CYP2D6 inhibition (IC50 224 µM) in human liver microsomes [4]. Its 11- to 49-fold metabolism-dependent inhibition shift for CYP3A4/5 makes it suitable for validating time-dependent inhibition assay protocols. Researchers developing next-generation ketolides with reduced DDI potential can use solithromycin as a benchmark comparator against which to measure improved CYP inhibition profiles.

Ketolide Safety and Toxicology Studies Including Hepatotoxicity Assessment

Given the documented hepatotoxicity signal in clinical development and the FDA CRL requiring characterization of DILI risk [5], solithromycin is a relevant research tool for mechanistic hepatotoxicity studies of the ketolide class. Researchers investigating structure-toxicity relationships among macrolides and ketolides can use solithromycin as a reference compound to probe the contribution of specific structural features (fluorine substitution, triazole ring) to hepatotoxic potential. Comparative toxicogenomics studies using solithromycin vs. telithromycin may elucidate class-specific vs. compound-specific toxicity mechanisms.

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